

Application Notes and Protocols: DY-680-NHS Ester in High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DY-680-NHS ester	
Cat. No.:	B15553301	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DY-680-NHS ester is a bright and photostable near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for high-resolution microscopy techniques. Its spectral properties, with excitation and emission in the far-red region of the spectrum, minimize autofluorescence from biological samples, leading to an improved signal-to-noise ratio. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines on proteins, such as antibodies, making it a versatile probe for immunofluorescence applications. This document provides detailed application notes and protocols for the use of **DY-680-NHS ester** in super-resolution microscopy, specifically focusing on Direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy.

Photophysical Properties of DY-680-NHS Ester

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. DY-680 and its spectral equivalents, such as Alexa Fluor® 680, possess properties that make them suitable for these advanced imaging techniques.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~679-690 nm	[1][2]
Emission Maximum (λem)	~702-709 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~140,000 - 240,000 M ⁻¹ cm ⁻¹	[1][3][4]
Fluorescence Quantum Yield (Φ)	~0.36	[5]
Recommended Laser Line	633 nm, 640 nm, 647 nm	[6]

High-Resolution Microscopy Applications Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

Principle: dSTORM is a single-molecule localization microscopy (SMLM) technique that achieves super-resolution by temporally separating the fluorescence of individual molecules. Most fluorophores are switched to a stable, non-fluorescent dark state. Stochastically, a small, optically resolvable subset of fluorophores is reactivated, excited, and their emitted light is captured. By precisely localizing the center of the emission from each single molecule over thousands of frames, a super-resolved image is reconstructed.

DY-680-NHS Ester in dSTORM: DY-680 and its analogs can be effectively used in dSTORM. [7][8][9] In the presence of a specific imaging buffer containing a reducing agent, the dye can be induced to "blink," reversibly transitioning between a fluorescent "on" state and a long-lived dark "off" state. The high photon output and photostability of DY-680 contribute to a higher localization precision.

Stimulated Emission Depletion (STED) Microscopy

Principle: STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. This is accomplished by overlaying the diffraction-limited excitation laser spot with a donut-shaped depletion laser beam of a longer wavelength. The depletion laser forces excited fluorophores back to the ground state via stimulated emission, effectively silencing them. Only the fluorophores at the central zero-intensity region of the



depletion beam can fluoresce, resulting in a smaller effective emission spot and thus higher resolution.

DY-680-NHS Ester in STED: The photostability of DY-680 makes it a suitable candidate for STED microscopy.[10] To be effective in STED, a fluorophore must be able to withstand the high laser power of the depletion laser without significant photobleaching. The emission spectrum of DY-680 is well-suited for depletion with commonly available STED lasers (e.g., 775 nm).[10]

Experimental Protocols Protocol 1: Antibody Labeling with DY-680-NHS Ester

This protocol describes the labeling of an IgG antibody. For other proteins, the protocol may require optimization.

Materials:

- DY-680-NHS ester
- Antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
- 1 M Sodium bicarbonate (NaHCO₃), pH 8.3
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography column)
- Reaction tubes
- · Pipettes and tips

Procedure:

- Prepare the Antibody Solution:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.



- Adjust the antibody concentration to 1-2 mg/mL.
- Prepare the Dye Solution:
 - Allow the vial of **DY-680-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
- Labeling Reaction:
 - In a reaction tube, combine the antibody solution with 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.
 - Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 5-10 is a good starting point for optimization.
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation overnight at 4°C may improve labeling efficiency.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm).



- The DOL can be calculated using the following formula: DOL = (A_dye × ϵ _protein) / [(A_280 (A_dye × CF)) × ϵ _dye] Where:
 - A_dye is the absorbance at the dye's excitation maximum.
 - A 280 is the absorbance at 280 nm.
 - ϵ _protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 - ε dye is the molar extinction coefficient of the dye.
 - CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for this class of dyes).
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol if freezing. Protect from light.

Protocol 2: Sample Preparation for dSTORM Imaging

Materials:

- Cells grown on high-precision coverslips
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- DY-680-labeled primary or secondary antibody
- dSTORM imaging buffer

dSTORM Imaging Buffer Recipe (example):

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl



- Buffer B: Buffer A with 10% (w/v) glucose
- Glycerol/OS Buffer: 10 mM Tris (pH 8) + 50 mM NaCl
- Oxygen Scavenging System (GLOX):
 - Glucose oxidase (e.g., 56 mg/mL in Buffer A)
 - Catalase (e.g., 3.4 mg/mL in Buffer A)
- Reducing agent: 100 mM β-mercaptoethylamine (MEA) or dithiothreitol (DTT)

Procedure:

- Cell Culture and Fixation:
 - Culture cells on high-precision coverslips to the desired confluency.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
- Immunostaining:
 - Incubate the cells with the DY-680-labeled primary antibody (diluted in blocking buffer) for
 1-2 hours at room temperature or overnight at 4°C.
 - If using an unlabeled primary antibody, wash three times with PBS and then incubate with a DY-680-labeled secondary antibody for 1 hour at room temperature.
 - Wash the cells extensively with PBS.



Mounting for dSTORM:

- Assemble the coverslip onto a microscope slide with a small amount of dSTORM imaging buffer.
- Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and oxygen entry.

dSTORM Imaging:

- Image the sample on a dSTORM-capable microscope.
- Use a high laser power at ~647 nm to induce photoswitching of the DY-680 dye.
- A lower power 405 nm laser can be used to facilitate the reactivation of the fluorophores from the dark state.
- Acquire a large number of frames (typically 10,000-100,000) to ensure sufficient sampling of single-molecule events.

Protocol 3: Sample Preparation for STED Imaging

Materials:

 Same as for dSTORM sample preparation, but a specific STED imaging buffer is not required. A high-quality antifade mounting medium is recommended.

Procedure:

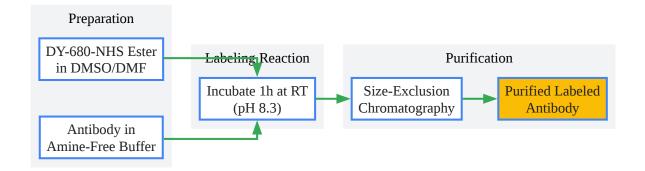
- Cell Culture, Fixation, Permeabilization, Blocking, and Immunostaining:
 - Follow steps 1-3 from the dSTORM sample preparation protocol. It is crucial to achieve a high labeling density for STED microscopy to resolve fine structures.
- Mounting for STED:
 - Mount the coverslip onto a microscope slide using a mounting medium with a refractive index optimized for the objective lens (e.g., n = 1.518 for oil immersion objectives).



Antifade reagents are highly recommended to minimize photobleaching.

- STED Imaging:
 - Image the sample on a STED microscope.
 - Use an excitation laser at ~640 nm to excite the DY-680 dye.
 - Use a depletion laser with a wavelength in the far-red, such as 775 nm, to de-excite the fluorophores at the periphery of the excitation spot.
 - Adjust the power of the depletion laser to achieve the desired resolution. Higher depletion power generally leads to higher resolution but also increases the risk of photobleaching.

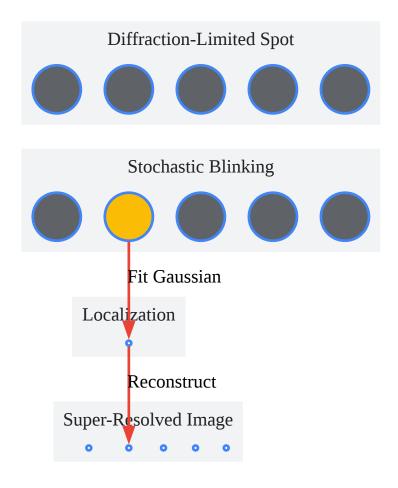
Visualizations



Click to download full resolution via product page

Caption: General workflow for labeling antibodies with **DY-680-NHS ester**.

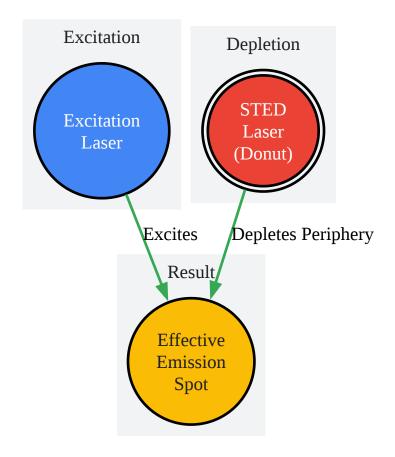




Click to download full resolution via product page

Caption: Principle of dSTORM super-resolution microscopy.





Click to download full resolution via product page

Caption: Principle of STED super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DY-680-NHS ester, 1264737-80-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. DY-680 [dyomics.com]



- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific US [thermofisher.com]
- 9. Alexa Fluor 680 Dye | Thermo Fisher Scientific UK [thermofisher.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: DY-680-NHS Ester in High-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553301#dy-680-nhs-ester-in-high-resolution-microscopy-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com